2-bromo-N,N-dibutylbenzamide
Overview
Description
2-Bromo-N,N-dibutylbenzamide is an organic compound with the molecular formula C15H22BrNO It is a derivative of benzamide, where the hydrogen atoms on the nitrogen are replaced by butyl groups, and a bromine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-dibutylbenzamide typically involves the bromination of N,N-dibutylbenzamide. One common method is as follows:
Starting Material: N,N-dibutylbenzamide.
Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: A suitable solvent such as chloroform or carbon tetrachloride.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring at the ortho position relative to the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-dibutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The benzene ring can be oxidized to form various oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted benzamide.
Reduction: Reduction of the amide group can yield N,N-dibutylaniline.
Oxidation: Oxidation of the benzene ring can produce benzoic acid derivatives.
Scientific Research Applications
2-Bromo-N,N-dibutylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dibutylbenzamide depends on its specific application
Amide Group: Can form hydrogen bonds with biological molecules.
Bromine Atom: Can participate in halogen bonding and electrophilic interactions.
Butyl Groups: Contribute to the hydrophobic interactions with target molecules.
These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of butyl groups.
2-Bromo-N,N-diethylbenzamide: Similar structure but with ethyl groups instead of butyl groups.
2-Chloro-N,N-dibutylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-N,N-dibutylbenzamide is unique due to the presence of butyl groups, which can influence its hydrophobicity and interactions with other molecules. The bromine atom also provides specific reactivity that can be exploited in various chemical transformations.
Properties
IUPAC Name |
2-bromo-N,N-dibutylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-3-5-11-17(12-6-4-2)15(18)13-9-7-8-10-14(13)16/h7-10H,3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUBAUQKUIUIOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385748 | |
Record name | 2-bromo-N,N-dibutylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349092-70-2 | |
Record name | 2-bromo-N,N-dibutylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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